molecular formula C24H29N5O5 B14960998 Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14960998
M. Wt: 467.5 g/mol
InChI Key: RJOPRUHMLBIXOR-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring, which is fused with various functional groups, including a pyridine ring and a piperazine moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Specifically, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions in ethanol yields the desired compound .

Chemical Reactions Analysis

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of the pyridine and piperazine moieties enhances its binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H29N5O5/c1-4-34-23(31)20-21(17-9-8-16(32-2)15-18(17)33-3)26-24(27-22(20)30)29-13-11-28(12-14-29)19-7-5-6-10-25-19/h5-10,15,20-21H,4,11-14H2,1-3H3,(H,26,27,30)

InChI Key

RJOPRUHMLBIXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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